molecular formula C16H15BrN2O B8163170 3-Bromo-N-(cyclopropylmethyl)-5-(pyridin-4-yl)benzamide

3-Bromo-N-(cyclopropylmethyl)-5-(pyridin-4-yl)benzamide

Cat. No.: B8163170
M. Wt: 331.21 g/mol
InChI Key: KVJZCWXLEBLTKB-UHFFFAOYSA-N
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Description

3-Bromo-N-(cyclopropylmethyl)-5-(pyridin-4-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a cyclopropylmethyl group, and a pyridin-4-yl group attached to a benzamide core. Its unique structure makes it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(cyclopropylmethyl)-5-(pyridin-4-yl)benzamide typically involves multiple steps:

    Amidation: The formation of the benzamide core is accomplished by reacting the brominated benzene derivative with an appropriate amine, such as cyclopropylmethylamine, under conditions that facilitate amide bond formation.

    Pyridine Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(cyclopropylmethyl)-5-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-N-(cyclopropylmethyl)-5-(pyridin-4-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis and cancer.

    Biological Research: The compound is used to investigate biological pathways and molecular targets, providing insights into cellular mechanisms and potential drug targets.

    Pharmacology: Researchers explore its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(cyclopropylmethyl)-5-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing cellular pathways. This can result in therapeutic effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(cyclopropylmethyl)-5-(pyridin-3-yl)benzamide
  • 3-Bromo-N-(cyclopropylmethyl)-5-(pyridin-2-yl)benzamide
  • 3-Bromo-N-(cyclopropylmethyl)-5-(pyridin-4-yl)benzamide derivatives

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a bromine atom, cyclopropylmethyl group, and pyridin-4-yl group contributes to its distinct reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-bromo-N-(cyclopropylmethyl)-5-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O/c17-15-8-13(12-3-5-18-6-4-12)7-14(9-15)16(20)19-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJZCWXLEBLTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=CC(=C2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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